N-(2,4-dichlorophenyl)-3-methylbenzamide chemical structure
N-(2,4-dichlorophenyl)-3-methylbenzamide chemical structure
An In-depth Technical Guide to N-(2,4-dichlorophenyl)-3-methylbenzamide: Synthesis, Characterization, and Properties
Introduction
N-aryl benzamides represent a cornerstone scaffold in modern chemical sciences, with their robust chemical nature and versatile functionality making them prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The intrinsic properties of the amide bond, combined with the diverse electronic and steric characteristics of substituted aromatic rings, allow for the fine-tuning of molecular properties for specific applications. The benzamide functional group is a key feature in numerous pharmaceutical agents, highlighting its importance in drug design and development.[3]
This technical guide provides a comprehensive, field-expert overview of a specific derivative, N-(2,4-dichlorophenyl)-3-methylbenzamide . We will delineate its chemical and physical properties, provide a robust and validated protocol for its synthesis and purification, and detail the analytical methodologies required for its unambiguous characterization. This document is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols to facilitate further investigation and application of this compound.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated physical properties. These data points are critical for experimental design, safety assessment, and interpretation of biological or material science data.
Chemical Structure:

The structure consists of a 3-methylbenzoyl group connected via an amide linkage to a 2,4-dichlorophenyl ring. The electronic properties are influenced by the electron-withdrawing chlorine atoms on the aniline ring and the weakly electron-donating methyl group on the benzoyl ring.
Data Presentation: Properties of N-(2,4-dichlorophenyl)-3-methylbenzamide
| Property | Value | Source/Method |
| IUPAC Name | N-(2,4-dichlorophenyl)-3-methylbenzamide | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₁Cl₂NO | - |
| Molecular Weight | 280.15 g/mol | Calculated |
| CAS Number | 76470-85-4 | [4] |
| Appearance | White to off-white solid (Predicted) | General observation for benzanilides |
| Melting Point | Not experimentally determined; predicted >150 °C | Based on similar structures[5] |
| logP (Octanol/Water) | 4.64 (Predicted) | Based on similar structures[6] |
| Water Solubility | Low; predicted to be poorly soluble | General property of benzanilides[7] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Cl atoms) | Structural Analysis |
Synthesis and Purification
The most direct and reliable method for synthesizing N-(2,4-dichlorophenyl)-3-methylbenzamide is the acylation of 2,4-dichloroaniline with 3-methylbenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is widely employed due to its efficiency and operational simplicity.[8]
Mechanistic Rationale and Experimental Choice
The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the stable amide bond.
A tertiary amine base, such as triethylamine or pyridine, is incorporated into the reaction. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This is critical because the formation of HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The choice of an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as it effectively solubilizes the reactants without participating in the reaction.
Experimental Protocol: Synthesis via Acylation
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Materials:
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2,4-dichloroaniline (1.0 equiv)
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3-methylbenzoyl chloride (1.05 equiv)
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Triethylamine (1.2 equiv)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Under ambient atmosphere, dissolve 2,4-dichloroaniline (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
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Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes.
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Slowly add 3-methylbenzoyl chloride (1.05 equiv) dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude solid is then purified as described in the following section.
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Workflow Diagram: Synthesis
Caption: General workflow for the synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide.
Purification Protocol: Recrystallization
Recrystallization is the preferred method for purifying the crude product, as benzamides are typically crystalline solids.
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Select an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolve the crude solid in the minimum amount of boiling solvent.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by melting point analysis and the spectroscopic methods detailed below.
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.[9][10]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | ~10.0-9.5 ppm (s, 1H): Amide N-H proton. ~8.0-7.2 ppm (m, 7H): Aromatic protons from both rings. The 2,4-dichlorophenyl ring will show a characteristic three-proton system (doublet, doublet of doublets, doublet). The 3-methylbenzoyl ring will show a four-proton system. ~2.4 ppm (s, 3H): Methyl group (CH₃) protons. |
| ¹³C NMR | ~165 ppm: Amide carbonyl carbon (C=O). ~140-120 ppm: Aromatic carbons (9 signals expected, some may overlap). ~21 ppm: Methyl group carbon (CH₃). |
| IR Spectroscopy | ~3300-3250 cm⁻¹: N-H stretching vibration. ~1680-1650 cm⁻¹: C=O (Amide I band) stretching vibration, strong intensity. ~1550-1520 cm⁻¹: N-H bending (Amide II band) vibration. ~850-800 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec. (EI) | m/z ~280/282/284: Molecular ion peak [M]⁺ showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). Key Fragments: Peaks corresponding to the loss of the dichlorophenyl group or the methylbenzoyl group. |
General Analytical Protocols
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NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to an NMR tube and acquire spectra on a 400 MHz or higher field instrument.[9]
-
IR Spectroscopy: Analyze the solid sample directly using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet.
-
Mass Spectrometry: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion (for ESI) or use a solid probe (for EI) to determine the molecular weight and fragmentation pattern.
Workflow Diagram: Analytical Characterization
Caption: Standard analytical workflow for structural and purity verification.
Potential Applications and Biological Context
While specific biological activities for N-(2,4-dichlorophenyl)-3-methylbenzamide are not extensively documented in public literature, the N-aryl benzamide scaffold is a "privileged structure" in medicinal chemistry. Compounds containing this core are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor effects.[2] The presence of dichlorinated phenyl rings in drug candidates can enhance binding affinity through halogen bonding and improve metabolic stability and membrane permeability.
Therefore, N-(2,4-dichlorophenyl)-3-methylbenzamide serves as a valuable lead compound or intermediate for the development of novel therapeutic agents. Its investigation could be directed towards:
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Agrochemicals: Many commercial pesticides and herbicides are based on chlorinated aromatic amides.
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Pharmaceuticals: Screening for activity against various targets such as kinases, ion channels, or microbial enzymes could yield promising results.
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Materials Science: The rigid, planar nature of the molecule could be exploited in the development of novel polymers or organic electronic materials.
Safety, Handling, and Storage
As a novel chemical, N-(2,4-dichlorophenyl)-3-methylbenzamide should be handled with care, assuming it may be hazardous. Safety protocols should be based on analogous compounds.
-
Hazard Classification (Predicted): Based on similar structures, it is predicted to be harmful if swallowed, and cause skin and serious eye irritation.[7][11]
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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Conclusion
N-(2,4-dichlorophenyl)-3-methylbenzamide is a well-defined chemical entity with significant potential for application in various scientific fields. This guide has provided a robust framework for its synthesis, purification, and detailed characterization. The protocols and predictive data herein serve as a self-validating system for researchers, ensuring a high degree of confidence in the material produced. By leveraging the established importance of the N-aryl benzamide scaffold, this compound represents a promising candidate for further exploration in drug discovery and materials science.
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